N-methyl-N'-(propargyl-PEG4)-Cy5 (chloride)
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Overview
Description
N-methyl-N’-(propargyl-PEG4)-Cy5: is a compound that belongs to the class of cyanine dyes. These dyes are known for their strong fluorescence properties, making them highly valuable in various scientific applications. The compound consists of a cyanine dye linked to a polyethylene glycol (PEG) chain, which enhances its solubility and stability in aqueous solutions. The propargyl group allows for further functionalization through click chemistry, a versatile and efficient method for chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(propargyl-PEG4)-Cy5 typically involves the following steps:
Synthesis of the Cyanine Dye Core: The cyanine dye core is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.
Attachment of the PEG Chain: The PEG chain is attached to the cyanine dye core through esterification or amidation reactions.
Introduction of the Propargyl Group: The propargyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the PEG chain is replaced by the propargyl group.
Industrial Production Methods: Industrial production of N-methyl-N’-(propargyl-PEG4)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and reaction time.
Purification: The product is purified using techniques like column chromatography, recrystallization, or HPLC (High-Performance Liquid Chromatography).
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group in N-methyl-N’-(propargyl-PEG4)-Cy5 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Azide Compounds: React with the propargyl group in the presence of a copper catalyst to form triazole linkages.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions, these derivatives are often used for further functionalization or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry:
Fluorescent Probes: N-methyl-N’-(propargyl-PEG4)-Cy5 is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology:
Protein Labeling: It is used to label proteins and other biomolecules for tracking and studying their interactions and functions.
Medicine:
Diagnostic Imaging: N-methyl-N’-(propargyl-PEG4)-Cy5 is used in diagnostic imaging to detect and monitor diseases such as cancer.
Industry:
Material Science: The compound is used in the development of advanced materials with specific optical properties.
Mechanism of Action
Fluorescence Mechanism: The fluorescence of N-methyl-N’-(propargyl-PEG4)-Cy5 is due to the electronic transitions within the cyanine dye core. When the compound absorbs light, electrons are excited to a higher energy state. Upon returning to the ground state, the electrons release energy in the form of fluorescence.
Molecular Targets and Pathways:
Bioimaging: The compound targets specific biomolecules or cellular structures, allowing for their visualization through fluorescence microscopy.
Protein Labeling: It binds to proteins, enabling their detection and study in various biological assays.
Comparison with Similar Compounds
N-methyl-N’-(propargyl-PEG4)-Cy3: Similar to N-methyl-N’-(propargyl-PEG4)-Cy5 but with different excitation and emission wavelengths.
N-methyl-N’-(propargyl-PEG4)-Cy7: Another cyanine dye with longer wavelength fluorescence properties.
Uniqueness:
Fluorescence Properties: N-methyl-N’-(propargyl-PEG4)-Cy5 has unique excitation and emission wavelengths, making it suitable for specific applications where other cyanine dyes may not be effective.
Solubility and Stability: The PEG chain enhances the solubility and stability of the compound in aqueous solutions, making it more versatile for various applications.
Properties
Molecular Formula |
C37H47ClN2O4 |
---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
InChI Key |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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